molecular formula C10H14ClNO3 B1380937 4-(azetidin-3-ylmethoxy)-6-methyl-2H-pyran-2-one hydrochloride CAS No. 1824063-71-9

4-(azetidin-3-ylmethoxy)-6-methyl-2H-pyran-2-one hydrochloride

Cat. No.: B1380937
CAS No.: 1824063-71-9
M. Wt: 231.67 g/mol
InChI Key: ICIGUQYHTUYYLW-UHFFFAOYSA-N
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Description

4-(azetidin-3-ylmethoxy)-6-methyl-2H-pyran-2-one hydrochloride is a heterocyclic compound that features both azetidine and pyranone rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azetidin-3-ylmethoxy)-6-methyl-2H-pyran-2-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the azetidine ring through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The pyranone ring can be introduced through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(azetidin-3-ylmethoxy)-6-methyl-2H-pyran-2-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

4-(azetidin-3-ylmethoxy)-6-methyl-2H-pyran-2-one hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(azetidin-3-ylmethoxy)-6-methyl-2H-pyran-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyranone ring may also contribute to the compound’s overall biological activity by stabilizing the molecule or facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine and pyranone derivatives, such as:

Uniqueness

What sets 4-(azetidin-3-ylmethoxy)-6-methyl-2H-pyran-2-one hydrochloride apart is its unique combination of azetidine and pyranone rings, which confer distinct chemical and biological properties. This dual-ring structure can enhance the compound’s stability, reactivity, and potential biological activities, making it a valuable target for further research and development.

Biological Activity

The compound 4-(azetidin-3-ylmethoxy)-6-methyl-2H-pyran-2-one hydrochloride (CAS Number: 1824063-71-9) is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant research findings, and potential applications.

Molecular Characteristics

PropertyValue
Common NameThis compound
CAS Number1824063-71-9
Molecular FormulaC10_{10}H13_{13}N O3_{3}
Molecular Weight231.67 g/mol

The compound features an azetidine ring linked to a pyranone structure, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The azetidine moiety can modulate enzyme or receptor activity, while the pyranone ring contributes to the stability of these interactions.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit various enzymes involved in cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens .
  • Anticancer Properties : The compound's structure indicates possible interactions with cancer cell proliferation pathways.

Antimicrobial Properties

Research indicates that derivatives of azetidinones, including this compound, exhibit significant antibacterial activity. For instance, related compounds have shown effectiveness against Staphylococcus aureus and other Gram-positive bacteria .

Anticancer Activity

Azetidinone derivatives have been recognized for their anticancer properties. Studies have demonstrated that certain azetidinone compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) . The mechanism often involves the inhibition of specific kinases or other proteins critical for tumor growth.

Case Studies

  • Antibacterial Study : A study evaluated the antibacterial efficacy of various azetidinone derivatives, revealing that some exhibited lower Minimum Inhibitory Concentrations (MICs) compared to standard antibiotics like ampicillin and streptomycin .
  • Anticancer Evaluation : A series of azetidinone derivatives were tested against multiple cancer cell lines, with several compounds demonstrating IC50_{50} values in the nanomolar range, indicating potent anticancer activity .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against S. aureus and other pathogens
AnticancerInduces apoptosis in MCF-7 and HT-29 cell lines
Enzyme InhibitionModulates activity of key metabolic enzymes

Recent Studies

Recent investigations into the biological activities of azetidinone derivatives have highlighted their potential as lead compounds in drug development. For instance, one study found that specific modifications to the azetidinone structure enhanced both antibacterial and anticancer activities .

Properties

IUPAC Name

4-(azetidin-3-ylmethoxy)-6-methylpyran-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-7-2-9(3-10(12)14-7)13-6-8-4-11-5-8;/h2-3,8,11H,4-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIGUQYHTUYYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OCC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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